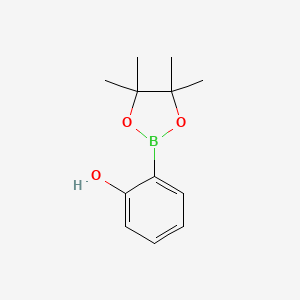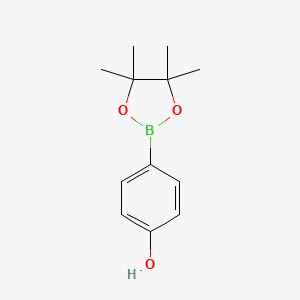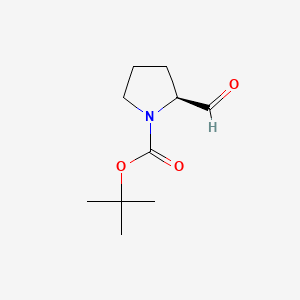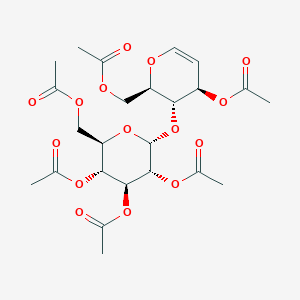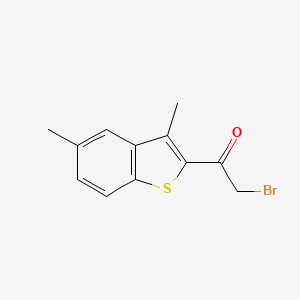
2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone, is a brominated ketone with a benzothiophene moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with bromo, benzothiophene, and ketone functionalities are discussed, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of related brominated aromatic ketones is described in several papers. For instance, a method for synthesizing 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-bromo-4H-1-benzothiopyran-4-one is reported, which involves ring contraction with amines to create a new donor–acceptor chromophore . Another synthesis approach for a brominated diarylethane starting from a brominated aromatic ketanone is detailed, highlighting a multi-step procedure that includes resolution of chiral intermediates . These methods suggest that the synthesis of the compound of interest might involve bromination of an appropriate precursor, followed by condensation with a methyl ketone.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of a 2-(N,N-dimethylaminomethylene) derivative was elucidated, which could provide insights into the steric and electronic effects of substituents on the benzothiophene ring . Additionally, the crystal structure of a 2-bromo-1-benzofuran derivative was stabilized by CH2–H...π interactions, indicating that similar non-covalent interactions might be present in the compound of interest .
Chemical Reactions Analysis
The reactivity of brominated aromatic ketones is highlighted in the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, which involves reactions with various reagents . This suggests that the compound of interest may also undergo nucleophilic substitution reactions at the bromine atom or condensation reactions at the ketone functionality.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various analytical techniques. For instance, the vibrational frequencies and molecular docking studies of a bromophenyl pyrazole derivative were investigated, which could be relevant for understanding the electronic properties and potential biological activity of the compound of interest . The synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and its behavior as a chemical protective group also provide insights into the stability and reactivity of brominated aromatic ketones .
Scientific Research Applications
Synthesis Applications
- 2-Dimethylamino-1-benzothiophen-6-ol, an intermediate in the synthesis of selective estrogen receptor modulators like Raloxifene, can be derived from compounds related to 2-bromo-1-benzothiophenes, demonstrating their utility in pharmaceutical synthesis (Petrov, Popova, & Androsov, 2015).
- The synthesis of various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, which have shown potent immunosuppressive and immunostimulatory effects, utilizes bromoacetyl derivatives, illustrating the role of bromo-ethanones in creating biologically active compounds (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Chemical Synthesis and Characterization
- A novel bromo-bridged dimeric copper(II) complex, involving bromo-ethanones as ligands, has been synthesized and characterized for DNA- and RNA-binding properties, highlighting their potential in nucleic acid interaction studies (Mandal et al., 2019).
- The creation of alpha,beta-unsaturated ketones as chalcone analogues, using a mechanism involving alpha-bromoketones, demonstrates their use in the synthesis of diverse organic compounds (Curti, Gellis, & Vanelle, 2007).
Biological Studies
- Compounds like 2-bromo-1-(3,4-dimethylphenyl)ethanone, closely related to the queried chemical, have been used to prepare thiazole derivatives with fungicidal activity, indicating their potential in agrochemical research (Bashandy, Abdelall, & El-Morsy, 2008).
properties
IUPAC Name |
2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGKHWMWXSYGJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381546 |
Source


|
| Record name | 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone | |
CAS RN |
388088-83-3 |
Source


|
| Record name | 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)
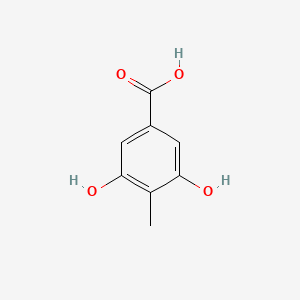


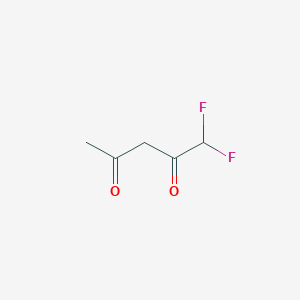
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)

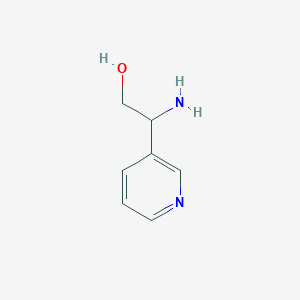
![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)
